Compound Description: Imatinib, also known as STI-571, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It functions by inhibiting the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality found in CML. Imatinib exhibits anti-tumor activity and has significantly improved the prognosis of patients with CML. [, , , , , , , ]
Relevance: Imatinib shares a significant structural resemblance with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide, particularly within the pyrimidine-2-amine and benzamide moieties. Both compounds feature a central phenyl ring substituted with a methyl group at the para position and an amino group at the meta position. Furthermore, both compounds possess a pyrimidine ring linked to the central phenyl ring via the amino group. While Imatinib contains a pyridin-3-yl group directly attached to the pyrimidine ring, N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide incorporates a propanoyl linker between these two moieties. This structural similarity suggests potential overlap in their biological targets and activities. [, , , , , , , ]
Nilotinib
Compound Description: Nilotinib is another tyrosine kinase inhibitor primarily employed in the treatment of chronic myeloid leukemia (CML). It functions by targeting the BCR-ABL tyrosine kinase, similar to Imatinib, but demonstrates increased potency and efficacy against Imatinib-resistant CML. []
Compound Description: (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide, also known as AN-024, serves as a key intermediate in the synthesis of Imatinib. []
Relevance: AN-024 exhibits a striking structural similarity to N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide, sharing the core pyrimidine-2-amine and benzamide framework. Both compounds contain a central phenyl ring substituted with a methyl group at the para position and an amino group at the meta position, which is further linked to a pyrimidine ring bearing a pyridin-3-yl substituent. The primary structural distinction lies in the presence of a 3-trifluoromethylsulfonyl group on the benzamide ring of AN-024, absent in N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide. This close structural relationship suggests potential similarities in their physicochemical properties and potential biological activities. []
N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide
Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. []
Compound Description: This compound is a racemic Hsp90 inhibitor that targets the N-terminal adenosine triphosphatase site. Studies showed that its (S)-stereoisomer exhibits potent Hsp90 inhibitory activity. []
Relevance: This compound exhibits a structural relationship with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the shared presence of a pyridine ring and a substituted phenyl ring. The presence of these common structural motifs might point to potential similarities in their binding modes or interactions with target proteins, despite their differences in overall structures. []
Compound Description: SCU2028 exhibits potent antifungal activity, particularly against Rhizoctonia solani, and shows promising potential as a novel fungicide. []
Relevance: While structurally distinct from N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide, SCU2028 shares the presence of a substituted phenyl ring linked to a nitrogen-containing heterocycle. This common structural feature, though in different chemical contexts, could imply a potential for shared pharmacophoric elements that contribute to their respective biological activities. []
Compound Description: This compound serves as a crucial intermediate in developing c-Met inhibitors, which play a role in various cellular processes like cell growth and survival. []
Relevance: This compound shares a structural relationship with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the presence of a substituted phenyl ring and an amide group. This similarity, while embedded in distinct chemical frameworks, highlights the importance of these functional groups in medicinal chemistry and drug development. []
Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, ]
Relevance: MK-0767 and N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide both contain a benzamide moiety and a substituted phenyl ring. This shared structural feature, despite their overall structural differences, highlights the recurring importance of these chemical moieties in the development of bioactive compounds. [, ]
Compound Description: Synthesized from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and naphthalene-2-ol, this compound exhibits significant in vitro antimicrobial activity and antioxidant properties. []
Relevance: This compound demonstrates structural similarity with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the shared presence of a 4-methyl-3-(pyridin-3-yl)phenyl moiety. This shared structural motif suggests that these compounds might exhibit overlapping biological activities. []
Compound Description: GR-55562 and its O-methylated analog act as potent neutral antagonists at the h5-HT1B receptor. []
Relevance: GR-55562 exhibits structural similarities to N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the presence of a benzamide group and a substituted pyridine ring. This structural resemblance highlights the importance of these chemical moieties in influencing receptor binding and pharmacological activities. []
Compound Description: This group of compounds exhibited potent inhibitory activity against H+/K+-ATPase, making them potential candidates for antiulcer therapy. []
Relevance: These compounds share a structural similarity with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the presence of a benzamide group. The presence of this common functional group suggests the potential for similar interactions with biological targets, despite the difference in their overall structures. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.